(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrroloquinoline core with an imino group and an isopropyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoline core, followed by the introduction of the imino group and the isopropyl-substituted phenyl ring. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structure-activity relationship is studied to optimize its efficacy and minimize potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in materials science can lead to the creation of advanced polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the pyrroloquinoline core play crucial roles in binding to these targets and modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one stands out due to its unique combination of structural features. The presence of the imino group, the isopropyl-substituted phenyl ring, and the pyrroloquinoline core provides a distinct set of chemical and biological properties that are not found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13(2)14-8-10-16(11-9-14)21-18-17-7-3-5-15-6-4-12-22(19(15)17)20(18)23/h3,5,7-11,13H,4,6,12H2,1-2H3 |
InChI Key |
KPQOGKIJUZWKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4 |
Origin of Product |
United States |
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